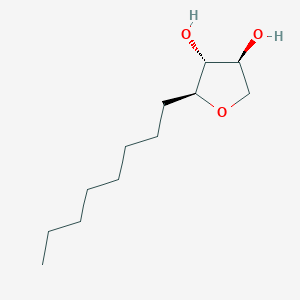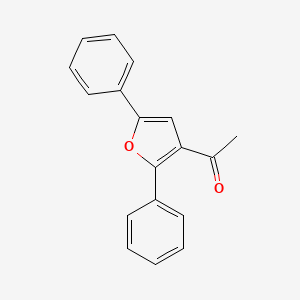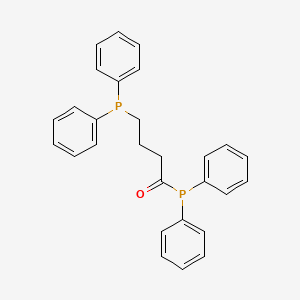
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. One common method involves the use of acetic acid as a solvent and a temperature of around 70°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making it a potential candidate for epilepsy treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its broad-spectrum anticonvulsant activity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Used to enhance monoclonal antibody production.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid stands out due to its specific structural features and its ability to modulate calcium channels, which is not commonly observed in similar compounds. This unique mechanism of action provides it with distinct therapeutic potential .
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C10H15NO4/c1-6(2)5-7(10(14)15)11-8(12)3-4-9(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
Clé InChI |
POGPSYWFFKFDMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)N1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)



![2-(Carboxy(hydroxy)methyl)-6-methylbenzo[d]oxazole](/img/structure/B12892441.png)

![Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-](/img/structure/B12892452.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)



![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12892485.png)

![4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12892520.png)
